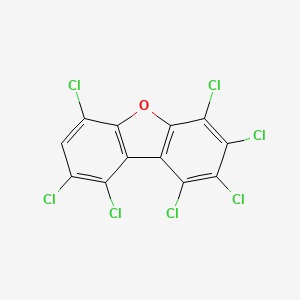

1,2,3,4,6,8,9-Heptachlorodibenzofuran

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,6,8,9-heptachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O/c13-2-1-3(14)11-4(6(2)15)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFHCOLISGRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075263 | |

| Record name | Dibenzofuran, 1,2,3,4,6,8,9-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69698-58-4 | |

| Record name | 1,2,3,4,6,8,9-Heptachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,6,8,9-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,8,9-HEPTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D3VF04021 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 1,2,3,4,6,8,9 Heptachlorodibenzofuran

Presence in Atmospheric Environments (e.g., air, atmospheric deposition, flue gas)

Polychlorinated dibenzofurans, including various heptachlorinated isomers, are released into the atmosphere primarily from combustion sources. Research has identified HpCDF congeners like 1,2,3,4,6,7,8-HpCDF and 1,2,3,4,7,8,9-HpCDF in smoke emissions and as byproducts of chemical synthesis. ca.govca.gov These compounds can adsorb to particulate matter in the air and undergo long-range atmospheric transport, leading to their deposition in regions far from their original source.

Key atmospheric sources include:

Municipal Waste Incineration: Flue gas from incinerators is a significant source of PCDFs.

Industrial Boilers: Combustion of fossil fuels and waste in industrial settings can release these compounds.

Metal Production and Recycling: High-temperature processes in the metals industry are also known sources. inchem.org

Uncontrolled Burning: Open burning of waste and accidental fires contribute to atmospheric levels.

Once in the atmosphere, these persistent compounds can be removed through wet or dry deposition, contaminating soil and water bodies.

Detection in Soil and Sediment Matrices

Following atmospheric deposition, HpCDFs accumulate in soil and sediment due to their low water solubility and strong tendency to bind to organic matter. Studies have detected various PCDF congeners in soil samples from industrial, urban, and even remote rural areas. epa.gov For instance, research conducted in Taiwan on sediments near fish farms found that 1,2,3,4,6,7,8-HpCDF and 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) were major contributors to the total toxicity. tandfonline.com

A comprehensive study of soils in Taiwan revealed that Octachlorodibenzo-p-dioxin (OCDD) was the dominant congener in most locations, with other significant species including Octachlorodibenzofuran (OCDF) and 1,2,3,4,6,7,8-HpCDD. researchgate.net While specific data for 1,2,3,4,6,8,9-HpCDF is often not singled out, the prevalence of other highly chlorinated congeners indicates that soils and sediments act as long-term sinks for these pollutants.

Table 1: Dominant PCDF and PCDD Congeners in Contaminated Sediments in Taiwan

| Congener | Contribution to Toxicity |

|---|---|

| 1,2,3,4,6,7,8-HpCDF | Major Contributor |

| 1,2,3,4,6,7,8-HpCDD | Major Contributor |

Data sourced from a study of 55 fish farms near a contaminated site. tandfonline.com

Occurrence in Aquatic Biota (e.g., freshwater fish)

Due to their lipophilic (fat-soluble) nature, heptachlorodibenzofurans bioaccumulate in aquatic organisms, magnifying in concentration up the food chain. inchem.org Various HpCDF congeners have been detected in freshwater and marine fish. A study of fish from the Baltic Sea noted that PCDF congener profiles were characteristic for each species, with 2,3,7,8-Tetrachlorodibenzofuran (TCDF) being the most abundant. researchgate.net

In a Taiwanese study, the PCDF congener profiles in fish were found to be different from those in the surrounding water and sediment, suggesting complex bioaccumulation processes. nih.gov The research indicated that congeners with four to six chlorine atoms showed a significant correlation with the lipid content of the fish and their concentration in the sediment. tandfonline.com While higher chlorinated furans are present, the uptake and accumulation can vary significantly between different congeners and fish species. tandfonline.comnih.gov

Presence in Biological Samples (e.g., human milk)

The presence of HpCDFs in the environment leads to human exposure, primarily through the diet, with foods of animal origin such as meat, dairy products, and fish being major sources. inchem.org As these compounds accumulate in body fat, they are subsequently found in human tissues and breast milk.

Numerous studies worldwide have analyzed the congener profile of PCDFs in human milk.

In a study from Tokyo, Japan , PCDFs accounted for 23.5% of the total dioxin-like compound toxicity in breast milk samples, with 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) being a main contributor to the total toxic equivalency (TEQ). nih.gov

Research in Guangdong Province, China , found that while Octachlorodibenzo-p-dioxin (OCDD) was the most predominant congener by mass, 2,3,4,7,8-PeCDF was also a significant contributor. rsc.org The congener 1,2,3,4,6,7,8-HpCDD was the second most abundant PCDD congener. rsc.org

A study in Ireland also identified 1,2,3,4,6,7,8-HpCDD and 2,3,4,7,8-PeCDF as dominant congeners in human milk samples. oaepublish.com

These studies confirm that nursing infants can be exposed to a mixture of PCDF congeners through breast milk.

Congener Profiles in Different Environmental Media

The relative abundance of different PCDF congeners, known as the "congener profile," varies significantly between emission sources and environmental compartments.

Atmospheric and Soil Profiles: Emission sources and subsequently soils are often dominated by the most stable, highly chlorinated congeners like OCDD and OCDF. researchgate.net The congener profile in soil often reflects a combination of atmospheric deposition patterns and the compound's persistence.

Biota Profiles: In contrast, congener profiles in biological tissues like fish and human milk are shaped by bioavailability, metabolism, and bioaccumulation potential. Less chlorinated 2,3,7,8-substituted congeners, such as 2,3,4,7,8-PeCDF and various hexachlorodibenzofurans (HxCDFs), often become more prominent contributors to the total toxicity in biota compared to their proportion in soil or sediment. tandfonline.comnih.gov For example, one study found that 2,3,4,6,7,8-HxCDF predominated in the majority of fish samples, which was different from the OCDD-dominated profile in local sediment. tandfonline.com

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 1,2,3,4,6,7,8-HpCDF |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | 1,2,3,4,6,7,8-HpCDD |

| 1,2,3,4,6,8,9-Heptachlorodibenzofuran | 1,2,3,4,6,8,9-HpCDF |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 1,2,3,4,7,8,9-HpCDF |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 2,3,4,6,7,8-HxCDF |

| 2,3,4,7,8-Pentachlorodibenzofuran | 2,3,4,7,8-PeCDF |

| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-TCDF |

| Octachlorodibenzofuran | OCDF |

| Octachlorodibenzo-p-dioxin | OCDD |

| Polychlorinated Biphenyls | PCBs |

| Polychlorinated Dibenzofurans | PCDFs |

Environmental Behavior and Fate of Highly Chlorinated Dibenzofurans

Environmental Partitioning and Distribution among Compartments (air, water, soil, sediment)

Due to their hydrophobic nature, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) strongly adsorb to soil particles, making them virtually immobile once adsorbed. nih.gov However, their distribution in the environment is complex.

Air: Highly chlorinated dibenzofurans, including heptachlorodibenzofurans, predominantly exist in the particle phase in the atmosphere. aaqr.org This is due to their lower vapor pressures compared to less chlorinated congeners. core.ac.uk As a result, they are subject to atmospheric deposition, both dry and wet, which contributes to their distribution in terrestrial and aquatic environments. aaqr.orgresearchgate.net

Water: In aquatic systems, 1,2,3,4,6,8,9-Heptachlorodibenzofuran exhibits low water solubility and a high affinity for particulate matter and organic carbon in sediments. wikipedia.org While traditionally considered immobile in soil and sediment, research has shown that colloid-facilitated transport can be a pathway for the migration of strongly sorbing contaminants like PCDD/Fs to groundwater. nih.gov

Soil and Sediment: The primary reservoir for highly chlorinated dibenzofurans in the environment is soil and sediment. Their strong sorption to organic matter limits their mobility and bioavailability in these compartments. nih.gov The concentration of these compounds in soil and sediment is a result of atmospheric deposition and local contamination sources. A distinct homolog profile, often dominated by octachlorodibenzo-p-dioxin, has been observed in sediment across various locations. usgs.gov

Table 1: Physicochemical Properties and Environmental Partitioning of this compound

| Property | Value | Implication for Environmental Partitioning |

|---|---|---|

| Molecular Weight | 409.3 g/mol nih.gov | Contributes to low volatility. |

| Log Kow (Octanol-Water Partition Coefficient) | 7.5 (estimated) nih.gov | High hydrophobicity, leading to strong partitioning to soil, sediment, and biota. wikipedia.org |

| Water Solubility | Low wikipedia.org | Limited mobility in the aqueous phase. |

| Vapor Pressure | Low | Predominantly associated with particulate matter in the atmosphere. core.ac.uk |

Bioaccumulation and Biomagnification Processes of Highly Chlorinated Furans in Food Webs

Persistent organic pollutants (POPs) like this compound are known to bioaccumulate in organisms and biomagnify through food webs. wikipedia.org Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in the surrounding environment, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. ecetoc.orgepa.gov

The bioaccumulation potential of PCDD/Fs is congener-specific and is influenced by the degree of chlorination. oup.comfrontiersin.org While highly chlorinated congeners are very hydrophobic, their uptake rates can be slower than those of less chlorinated ones. oup.com However, their resistance to metabolic degradation contributes to their persistence in biological tissues. wikipedia.org

Fish and other aquatic organisms can accumulate these compounds from water, sediment, and their diet. oup.comfrontiersin.org Studies have shown that fish tissue often exhibits an enrichment of less chlorinated PCDD/F congeners and those with chlorine substitutions in the 2, 3, 7, and 8 positions, which are of toxicological concern. usgs.gov The Biota-to-Sediment Accumulation Factor (BSAF) for dioxins and furans is generally low, suggesting that some organisms may eliminate them efficiently. frontiersin.org Nevertheless, biomagnification has been observed in aquatic food webs, leading to higher concentrations in top predators. nih.gov

Table 2: Factors Influencing Bioaccumulation of Highly Chlorinated Dibenzofurans

| Factor | Description |

|---|---|

| Lipophilicity (Log Kow) | High lipophilicity leads to accumulation in fatty tissues. wikipedia.org |

| Degree of Chlorination | Higher chlorination is associated with increased persistence, but may have slower uptake rates. oup.com |

| Metabolism | Resistance to metabolic breakdown leads to longer retention times in organisms. wikipedia.org |

| Trophic Level | Concentrations tend to increase at higher trophic levels due to biomagnification. nih.gov |

Transport and Migration Characteristics within Ecosystems

The transport of this compound and other highly chlorinated dibenzofurans within and between ecosystems occurs through various pathways.

Atmospheric Transport: Due to their persistence and association with fine particulate matter, these compounds can undergo long-range atmospheric transport. core.ac.uknih.gov This allows them to be distributed globally, reaching remote areas far from their original sources. core.ac.uk The majority of PCDD/F emissions, even from sources with significant local deposition, tend to be transported beyond 100 km. nih.gov

Aquatic and Terrestrial Transport: In aquatic environments, the transport of highly chlorinated dibenzofurans is primarily associated with the movement of suspended sediments due to their strong binding to particulate matter. As mentioned earlier, colloid-facilitated transport can also contribute to their movement into groundwater. nih.gov In terrestrial ecosystems, soil erosion can lead to the redistribution of these contaminants.

Transformation and Degradation Pathways (e.g., dechlorination, photodegradation, anaerobic conditions)

While highly persistent, this compound can undergo transformation and degradation through several processes.

Anaerobic Dechlorination: Under anaerobic conditions, such as those found in sediments, microbial reductive dechlorination is a significant degradation pathway for highly chlorinated PCDD/Fs. researchgate.net This process involves the removal of chlorine atoms, leading to the formation of less chlorinated and generally less toxic congeners. researchgate.netresearchgate.net Bacteria from the Dehalococcoides genus have been implicated in the reductive dechlorination of dioxins. researchgate.net

Aerobic Degradation: Aerobic degradation of highly chlorinated dibenzofurans is generally slow. nih.govasm.org Certain bacteria, such as Sphingomonas sp. strain RW1, can degrade some mono- and dichlorinated dibenzofurans, but not the more highly chlorinated congeners. nih.govasm.org

Photodegradation: Photodegradation can also contribute to the breakdown of these compounds. The estimated photolysis half-life of 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin in surface waters varies with season, and photolytic degradation has been observed in soil. epa.gov Chlorine atoms in the lateral positions (2, 3, 7, and 8) are generally more susceptible to photolysis than those in the peri positions (1, 4, 6, and 9). epa.gov

Long-term Environmental Trends and Weathering Effects on Congener Profiles

Over time, the composition of PCDD/F mixtures in the environment can change due to various physical, chemical, and biological processes, a phenomenon known as weathering. nih.govresearchgate.net This can result in a shift in the congener profile, with a relative enrichment of the more persistent, highly chlorinated congeners as the less chlorinated ones are preferentially degraded or transported away. nih.gov

Long-term monitoring studies are essential to understand the trends of these contaminants in the environment. The congener profile of PCDD/Fs in environmental samples can provide clues about the original sources of contamination and the extent of weathering that has occurred. nih.gov For instance, the analysis of congener profiles in paper mill sludge has shown that weathering can lead to a decrease in total PCB concentration and a shift towards heavier congeners. nih.gov Similar principles apply to PCDD/F mixtures.

Ecological Risk Assessment Methodologies for Polychlorinated Dibenzofurans, with Emphasis on Highly Chlorinated Congeners

Frameworks for Ecological Risk Assessment of Persistent Organic Pollutants

The ecological risk assessment (ERA) for persistent organic pollutants (POPs), including polychlorinated dibenzofurans (PCDFs), is a systematic process used to evaluate the potential adverse effects on ecosystems exposed to these chemical stressors. nih.gov The U.S. Environmental Protection Agency (EPA) has established a foundational framework that is widely adopted, which consists of three main phases: Problem Formulation, Analysis, and Risk Characterization. nih.govnih.gov

Problem Formulation: This initial phase establishes the goals, scope, and focus of the assessment. It involves identifying the contaminants of ecological concern, the environmental compartments they may inhabit, and the potential exposure pathways. nih.gov For a compound like 1,2,3,4,6,8,9-Heptachlorodibenzofuran, this would involve recognizing its status as a persistent and bioaccumulative substance. The process also identifies ecological receptors (e.g., specific wildlife species), assessment endpoints (e.g., reproductive success of a bird species), and measurement endpoints (e.g., eggshell thickness or hatching rates) that will be evaluated.

Analysis Phase: This phase examines the two key components of risk: exposure and effects.

Exposure Assessment: This involves determining the co-occurrence or contact between the chemical stressor and the ecological receptors. It evaluates the pathways through which a substance like this compound moves through the environment and estimates the extent of exposure for various organisms.

Ecological Effects Assessment (Hazard Assessment): This component quantifies the relationship between the exposure level and the incidence and severity of adverse ecological effects. It involves gathering ecotoxicological data from literature and laboratory studies to establish dose-response relationships. ecfr.gov

Risk Characterization: In the final phase, the information from the exposure and effects assessments is integrated to conclude the likelihood of adverse ecological effects. ecfr.gov This involves estimating the risk through methods like the comparison of exposure estimates with toxicity values or the use of risk quotients. The characterization includes a thorough discussion of the uncertainties, assumptions, and limitations of the assessment.

This structured framework ensures a comprehensive and scientifically defensible evaluation of the risks posed by POPs to the environment. nih.gov

Application of Bioaccumulation and Bioconcentration Factors in Ecological Risk Assessment

Bioaccumulation is a critical process considered in the ERA of persistent, lipophilic compounds like heptachlorodibenzofurans. It refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. Several metrics are used to quantify this potential.

Bioconcentration Factor (BCF): This factor measures the uptake of a chemical from the surrounding water only. It is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.

Bioaccumulation Factor (BAF): A more comprehensive measure, the BAF is the ratio of the chemical's concentration in an organism to its concentration in the ambient medium (typically water), accounting for uptake from all environmental sources, including diet. scirp.org

Biota-Sediment Accumulation Factor (BSAF): For benthic organisms, the BSAF is often used. It is the ratio of the lipid-normalized concentration of a contaminant in an organism to the organic carbon-normalized concentration in the sediment. isotope.com

These factors are integral to risk assessment as they help predict the internal dose of a chemical that an organism may receive from a given environmental concentration. scirp.org For PCDFs, the degree of chlorination and the specific congener structure influence these values. Generally, lipophilicity, measured by the octanol-water partition coefficient (Kow), is a key driver of bioaccumulation. epa.gov However, for highly chlorinated congeners, including some heptachlorodibenzofurans, the relationship can be complex. Studies have shown that very large and highly chlorinated molecules may have reduced bioavailability and slower uptake rates, leading to lower-than-expected bioaccumulation. frontiersin.org For example, research on the polychaete Hediste diversicolor indicated that it preferentially accumulated less chlorinated PCDFs, with a decreasing trend in the BSAF as the lipophilicity (logKow) of the congeners increased. ewg.org

Role of Congener-Specific Data in Refined Ecological Risk Assessments

Polychlorinated dibenzofurans consist of 135 different congeners, each with a unique number and position of chlorine atoms on the dibenzofuran (B1670420) structure. nih.gov These structural differences result in distinct physical, chemical, and toxicological properties. epa.gov Therefore, a refined ERA requires a congener-specific approach rather than relying on a simple measurement of total PCDF concentration.

The importance of congener-specific data is multifaceted:

Differential Toxicity: As discussed later, the toxicity of PCDFs varies by several orders of magnitude between congeners. The most toxic congeners are those with chlorine atoms at the 2, 3, 7, and 8 positions. nih.gov Congeners without this specific substitution pattern, such as this compound, are significantly less toxic.

Environmental Fate and Transport: Each congener has a unique vapor pressure, solubility, and partitioning behavior, which governs its movement and distribution in the environment. Analyzing specific congeners helps in understanding their fate and predicting where they will accumulate.

Bioaccumulation Potential: Congener structure affects bioavailability and rates of uptake and metabolism by organisms. Studies have shown that the congener profile found in biota can be significantly different from the profile in the source sediment or water, indicating preferential uptake, metabolism, or elimination of certain congeners. isotope.comnih.gov

Source Apportionment: Different sources of PCDFs (e.g., industrial processes, incineration, pesticide impurities) often have characteristic congener profiles or "fingerprints." scirp.orgscirp.org By analyzing the specific congener patterns in environmental samples, it may be possible to identify the original source of the contamination.

By incorporating congener-specific data, risk assessors can move beyond broad generalizations and develop a more accurate and realistic evaluation of the ecological risks posed by complex PCDF mixtures. wa.gov

Multipathway Exposure Assessment Modeling in Environmental Contexts

For persistent and widely distributed pollutants like this compound, ecological receptors can be exposed through multiple pathways. A comprehensive ERA must account for the total exposure from all relevant routes. Multipathway exposure assessment models are computational tools designed to simulate the fate and transport of chemicals through various environmental media and estimate the resulting exposure to wildlife. epa.govwhoi.edu

Due to their persistence, PCDFs can be found in air, water, soil, and sediment. Key exposure pathways for terrestrial and aquatic wildlife include:

Ingestion of contaminated food: This is often the dominant pathway for bioaccumulative substances. This includes predators consuming contaminated prey or herbivores consuming contaminated plants.

Ingestion of contaminated soil or sediment: This can be a significant route for ground-feeding birds and mammals, as well as benthic invertebrates and fish.

Dermal absorption: Direct contact with contaminated soil, sediment, or water can lead to uptake through the skin, particularly for amphibians.

Inhalation: Inhalation of vapor-phase or particle-bound chemicals can be a pathway for terrestrial animals, especially near emission sources. ca.gov

Multimedia fate and transport models are used to predict the concentration of a chemical in different environmental compartments. nih.gov These models consider processes like atmospheric deposition, surface runoff, volatilization, and partitioning between soil, water, and sediment. The output from these models is then combined with ecological models that incorporate species-specific information, such as diet, home range, and feeding rates, to estimate the total dose received by a receptor. This integrated modeling approach allows for a more holistic and realistic estimation of exposure, which is crucial for accurately characterizing risk. epa.gov

Development and Application of Toxicity Equivalency Factors (TEFs) in Environmental Risk Characterization

Characterizing the risk of complex mixtures of PCDFs is challenging due to the vast differences in the toxic potency of individual congeners. To address this, scientists developed the Toxic Equivalency (TEQ) concept. hawaii.gov This approach uses Toxicity Equivalency Factors (TEFs) to express the toxicity of different dioxin-like compounds in terms of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. ornl.gov

The TEF concept is based on the understanding that the characteristic "dioxin-like" toxic effects of these compounds are mediated through binding to a cellular protein called the Aryl hydrocarbon Receptor (AhR). whoi.eduescholarship.org The strength with which a congener binds to and activates this receptor is a primary determinant of its toxic potency. acs.org The criteria for inclusion in the TEF scheme include:

Structural similarity to PCDDs or PCDFs.

The ability to bind to the AhR.

The ability to elicit AhR-mediated biochemical and toxic responses.

Persistence and accumulation in the food chain. hawaii.gov

Crucially, the TEF scheme applies only to congeners that exhibit dioxin-like toxicity, which are primarily those with chlorine substitution in the 2, 3, 7, and 8 positions. nih.gov The subject of this article, This compound , lacks the required 2,3,7,8-substitution pattern. Consequently, it is not considered to have dioxin-like toxicity, does not meet the criteria for inclusion in the TEF scheme, and is not assigned a TEF value by the World Health Organization (WHO) or other regulatory bodies. usgs.gov Its TEF for dioxin-like effects is effectively zero.

To calculate the total toxic equivalency of a mixture, the concentration of each individual 2,3,7,8-substituted congener is multiplied by its assigned TEF value. These products are then summed to yield a single TEQ value, which represents the total dioxin-like toxicity of the mixture as if it were composed solely of 2,3,7,8-TCDD. wa.gov This TEQ concentration can then be used in the risk characterization phase.

Below is a data table of the 2005 WHO TEFs for the toxic PCDF congeners, which illustrates the concept and highlights the importance of the 2,3,7,8-substitution pattern.

| PCDF Congener | 2005 WHO TEF Value (Mammals/Birds/Fish) |

|---|---|

| 2,3,7,8-TCDF | 0.1 / 1 / 0.05 |

| 1,2,3,7,8-PeCDF | 0.03 / 0.05 / 0.05 |

| 2,3,4,7,8-PeCDF | 0.3 / 1 / 0.5 |

| 1,2,3,4,7,8-HxCDF | 0.1 / 0.1 / 0.1 |

| 1,2,3,6,7,8-HxCDF | 0.1 / 0.1 / 0.1 |

| 1,2,3,7,8,9-HxCDF | 0.1 / 0.1 / 0.1 |

| 2,3,4,6,7,8-HxCDF | 0.1 / 0.1 / 0.1 |

| 1,2,3,4,6,7,8-HpCDF | 0.01 / 0.01 / 0.01 |

| 1,2,3,4,7,8,9-HpCDF | 0.01 / 0.01 / 0.01 |

| OCDF | 0.0003 / 0.0001 / 0.00001 |

| 1,2,3,4,6,8,9-HpCDF | Not Assigned (Lacks 2,3,7,8-substitution) |

常见问题

Q. What analytical methods are recommended for detecting and quantifying 1,2,3,4,6,8,9-Heptachlorodibenzofuran in environmental and biological samples?

Methodological Answer: Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) using isotope dilution is the gold standard for quantification. Internal standards (e.g., -labeled analogs) are critical for correcting matrix effects and recovery rates. For environmental samples, extraction with toluene or nonane-based solutions followed by multi-step cleanup (e.g., silica gel, Florisil) is recommended to isolate the compound from co-eluting interferences . Serum analysis requires solid-phase extraction and rigorous quality control to address background contamination .

Q. What are the primary mechanisms of toxicity associated with this compound?

Methodological Answer: The compound activates the aryl hydrocarbon receptor (AhR), triggering downstream gene expression (e.g., CYP1A1, CYP1B1) linked to oxidative stress and DNA damage. In vitro assays using human hepatoma (HepG2) or rodent hepatoma (H4IIE) cells are standard for assessing AhR binding affinity and transcriptional activity. Dose-response studies should include comparative analysis with 2,3,7,8-TCDD to calculate relative potency factors .

Q. How does the physical persistence of this compound influence environmental monitoring strategies?

Methodological Answer: Its high octanol-water partition coefficient () and low vapor pressure favor adsorption to particulate matter in air and sedimentation in aquatic systems. Long-term monitoring requires sampling suspended particulates, soil, and biota (e.g., fish liver). Degradation studies under UV light or microbial action should track congener-specific half-lives, as chlorine substitution patterns affect stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response relationships observed in epidemiological studies?

Methodological Answer: Non-linear dose-response curves, such as the inverted-U relationship seen in cancer mortality studies, necessitate meta-analyses to reconcile confounding factors (e.g., coexposure to other dioxins, genetic polymorphisms). Sensitivity analyses should stratify populations by lipid-adjusted serum levels and employ machine learning models to identify threshold effects .

Q. What methodological challenges arise in assessing occupational exposure to this compound among high-risk groups like firefighters?

Methodological Answer: Retrospective biomonitoring requires analyzing archived serum samples with LC-MS/MS, focusing on lipid-adjusted concentrations. Confounding variables include coexposure to polycyclic aromatic hydrocarbons (PAHs) and incomplete exposure histories. Prospective studies should integrate personal air samplers and dermal exposure assessments during fire simulations .

Q. Why do discrepancies exist between Consensus Toxicity Factors (CTFs) and WHO Toxic Equivalency Factors (TEFs) for this compound?

Methodological Answer: CTFs derived from human cell assays often diverge from rodent-based WHO-TEFs due to species-specific AhR activation thresholds. For this compound, human CTFs exceed WHO-TEFs by up to 10-fold, highlighting the need for cross-species comparative studies. QSAR modeling can predict untested congeners but requires validation via high-throughput transcriptional assays .

Q. How can researchers address analytical interference from impurities in spiked samples during dioxin analysis?

Methodological Answer: Blank spikes and procedural controls must be included to identify impurities in commercial standards (e.g., heptachlorodibenzofuran isomers). Column chromatography with activated carbon or multilayer silica gel columns improves separation. Collaborative interlaboratory studies using certified reference materials (e.g., NIST SRM 1958) ensure reproducibility .

Q. What experimental designs are optimal for studying the compound’s role in telomere elongation and carcinogenesis?

Methodological Answer: Longitudinal cohort studies should measure leukocyte telomere length (LTL) via qPCR or flow-FISH in populations with documented exposure. Mechanistic in vitro work using CRISPR-edited AhR-knockout cell lines can isolate the compound’s direct effects versus coexposures. Dose ranges should reflect environmental relevance (pg/g to ng/g) to avoid artifactual high-dose effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。